molecular formula C8H4BrCl2FO B1411129 2'-Bromo-3'-chloro-5'-fluorophenacyl chloride CAS No. 1805518-60-8

2'-Bromo-3'-chloro-5'-fluorophenacyl chloride

Cat. No.: B1411129
CAS No.: 1805518-60-8
M. Wt: 285.92 g/mol
InChI Key: BDOQCSJKVCTRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Bromo-3’-chloro-5’-fluorophenacyl chloride is a halogenated aromatic compound with significant applications in organic synthesis and scientific research. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-3’-chloro-5’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the bromination of 3’-chloro-5’-fluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2’-Bromo-3’-chloro-5’-fluorophenacyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-3’-chloro-5’-fluorophenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucle

Properties

IUPAC Name

1-(2-bromo-3-chloro-5-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-8-5(7(13)3-10)1-4(12)2-6(8)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOQCSJKVCTRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Bromo-3'-chloro-5'-fluorophenacyl chloride
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